5-Bromo-3-(difluoromethyl)-2-fluoropyridine
Description
5-Bromo-3-(difluoromethyl)-2-fluoropyridine is a halogenated pyridine derivative characterized by a bromine atom at position 5, a fluorine atom at position 2, and a difluoromethyl (-CF$2$H) group at position 3. According to Enamine Ltd’s Building Blocks Catalogue (2023), its molecular formula is listed as C$6$H$3$BrF$3$NO with a molecular weight of 242.00 g/mol .
The compound’s structural features—multiple halogens and a difluoromethyl group—suggest utility in pharmaceutical and agrochemical synthesis. Fluorinated pyridines are known to enhance metabolic stability, bioavailability, and target-binding affinity in drug candidates . The difluoromethyl group, in particular, balances lipophilicity and electronic effects, making it a valuable moiety in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-3-(difluoromethyl)-2-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPXRHMVKOFTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805222-04-1 | |
| Record name | 5-bromo-3-(difluoromethyl)-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(difluoromethyl)-2-fluoropyridine typically involves the bromination of 3-(difluoromethyl)-2-fluoropyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at low temperatures to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 5-position serves as a key site for palladium-catalyzed cross-coupling reactions. In analogous systems, 5-bromo-2-methylpyridin-3-amine undergoes Suzuki coupling with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ as a base in 1,4-dioxane/water (4:1 v/v) at 85–95°C for 15+ hours . For 5-bromo-3-(difluoromethyl)-2-fluoropyridine, similar conditions are expected to yield biaryl derivatives.
Example Reaction Pathway:
Key Features:
-
High regioselectivity due to the electron-withdrawing effects of fluorine and difluoromethyl groups.
-
Yields depend on steric and electronic properties of the arylboronic acid.
Nucleophilic Aromatic Substitution
The bromine atom is susceptible to nucleophilic displacement under basic conditions. For example, amination or alkoxylation reactions may proceed via SNAr mechanisms.
Conditions:
-
Amines: Reaction with primary/secondary amines in DMF at 100–120°C .
-
Thiols: Requires CuI or other catalysts for efficient substitution .
Example:
Photoredox-Mediated Functionalization
Photoredox catalysis enables C–H functionalization or dehalogenation. For 3-fluoropyridines, visible-light-driven coupling with ketones has been reported .
Reaction Setup:
-
Catalyst: Ru(bpy)₃²⁺, 450 nm LED irradiation.
-
Solvent: MeCN/H₂O.
-
Products: Fluorinated bipyridines or alkylated derivatives .
Reduction and Oxidation
-
Reduction: The difluoromethyl group can be reduced to CH₂F or CH₃ using hydrogenolysis (H₂/Pd-C) or LiAlH₄.
-
Oxidation: Fluorine substituents stabilize the ring against oxidation, but N-oxidation may occur with mCPBA.
Comparative Reactivity
Mechanistic Considerations
-
The difluoromethyl group enhances electrophilicity at C-5, facilitating nucleophilic attack or cross-coupling.
-
Fluorine at C-2 directs substitution to the para position (C-5) due to its strong electron-withdrawing effect.
Scientific Research Applications
Medicinal Chemistry
The compound has been evaluated for its potential as an active pharmaceutical ingredient (API). It serves as a molecular scaffold for developing various therapeutic agents targeting different diseases. For instance:
- Anticancer Activity : Research has indicated that derivatives of 5-bromo-3-(difluoromethyl)-2-fluoropyridine exhibit significant anticancer properties. These compounds have been synthesized and tested against various cancer cell lines, demonstrating promising results comparable to established chemotherapeutic agents .
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains. Studies indicate that it can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial therapies .
Agrochemical Applications
Due to its unique structural features, this compound is also being explored in agrochemistry:
- Pesticide Development : The compound's fluorinated structure enhances its biological activity against pests and diseases affecting crops. It has been investigated for its insecticidal and fungicidal properties, contributing to the development of more effective agricultural chemicals.
Case Study 1: Anticancer Activity Evaluation
A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences focused on synthesizing novel derivatives based on this compound. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). Results showed that specific derivatives exhibited IC50 values significantly lower than those of standard treatments like doxorubicin, highlighting their potential as new anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial properties, derivatives of this compound were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that several compounds demonstrated strong antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This suggests their potential as lead compounds in antibiotic development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethyl)-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine, fluorine, and difluoromethyl groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
5-Bromo-2-chloro-3-fluoropyridine (CAS: Not specified)
3-Bromo-2-chloro-5-fluoropyridine (CAS: 1211590-18-9)
- Structure : Bromine (position 3), chlorine (position 2), fluorine (position 5).
- Key Difference : Halogen positioning significantly impacts electronic distribution. The meta-fluorine in this compound contrasts with the para-fluorine in 5-Bromo-3-(difluoromethyl)-2-fluoropyridine, affecting dipole moments and solubility .
Trifluoromethyl- and Difluoromethyl-Substituted Pyridines
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS: Not specified)
- Structure : Trifluoromethyl (-CF$_3$) at position 3.
- Comparison : The -CF$3$ group is more electron-withdrawing than -CF$2$H, leading to reduced nucleophilic aromatic substitution (SNAr) reactivity but enhanced metabolic stability .
- Applications : Valued in agrochemicals for its resistance to oxidative degradation .
5-Bromo-3-(difluoromethyl)-2-methoxypyridine (CAS: 1254123-51-7)
- Structure : Methoxy (-OCH$_3$) at position 2 instead of fluorine.
- This compound’s solubility in polar solvents is likely higher due to the oxygen atom .
Methyl-Substituted Pyridines
5-Bromo-2-fluoro-3-picoline (2-Fluoro-5-bromo-3-methylpyridine)
- Structure : Methyl (-CH$_3$) at position 3.
- Comparison : The methyl group enhances lipophilicity but reduces electronegativity at position 3, making this compound less reactive in SNAr reactions compared to difluoromethyl analogs .
Data Table: Structural and Property Comparison
*Note: The molecular formula provided in includes an oxygen atom, which may reflect a catalog error .
Biological Activity
5-Bromo-3-(difluoromethyl)-2-fluoropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyridine ring substituted with bromine and fluorine atoms, which can influence its reactivity and biological properties. The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions, which allow for the introduction of the difluoromethyl group at the desired position on the pyridine ring .
1. Antimicrobial Activity
Research indicates that halogenated pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, derivatives demonstrated inhibition rates exceeding 90% against E. coli, highlighting their potential as antimicrobial agents .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The presence of multiple halogen substituents appears to enhance this activity, possibly through modulation of cellular signaling pathways .
3. Anticancer Potential
The anticancer activity of this compound has also been explored. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values lower than those of conventional chemotherapeutics like 5-Fluorouracil . The mechanism of action may involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Halogen Substitution : The presence of bromine and fluorine enhances both antimicrobial and anticancer activities compared to non-halogenated analogs.
- Difluoromethyl Group : This group appears to contribute significantly to the compound's reactivity and biological efficacy, particularly in inhibiting specific enzymes involved in tumor progression .
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Bromine | High antimicrobial activity | Enhances interaction with bacterial membranes |
| Fluorine | Increased cytotoxicity | Modulates receptor binding affinity |
| Difluoromethyl | Potent kinase inhibition | Influences metabolic pathways in cancer cells |
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited over 90% inhibition against E. coli, suggesting its potential as a lead compound in antibiotic development .
- Cancer Cell Apoptosis : In vitro assays showed that compounds derived from this structure induced significant apoptosis in breast cancer cell lines, with mechanisms involving mitochondrial pathway activation being proposed .
- Inflammation Modulation : Research indicated that certain derivatives could reduce levels of pro-inflammatory cytokines by up to 70%, showcasing their potential for therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
